sRANKL-IN-3

sRANKL selectivity isothermal titration calorimetry binary-RANKL

sRANKL-IN-3 (CAS 2412947-15-8, C₁₆H₁₄N₄O₄, MW 326.31), also designated Compound S3-15, is a potent, orally bioavailable small-molecule inhibitor that selectively targets the soluble form of Receptor Activator of Nuclear Factor-κB Ligand (sRANKL). Discovered through a structure-based virtual screening campaign of 10,016 compounds followed by systematic SAR optimization of 21 derivatives, sRANKL-IN-3 binds to a unique conformational binding site present on sRANKL but absent on its membrane-bound counterpart (mRANKL), thereby selectively disrupting the sRANKL-RANK protein-protein interaction without interfering with mRANKL-mediated signaling.

Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
Cat. No. B12391777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesRANKL-IN-3
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O
InChIInChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19?
InChIKeyPOMSQYBRHUFFDO-VKZHOKTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sRANKL-IN-3 (S3-15): Potent, Orally Active, and Selective Soluble RANKL Inhibitor for Osteoporosis Research Procurement


sRANKL-IN-3 (CAS 2412947-15-8, C₁₆H₁₄N₄O₄, MW 326.31), also designated Compound S3-15, is a potent, orally bioavailable small-molecule inhibitor that selectively targets the soluble form of Receptor Activator of Nuclear Factor-κB Ligand (sRANKL) [1]. Discovered through a structure-based virtual screening campaign of 10,016 compounds followed by systematic SAR optimization of 21 derivatives, sRANKL-IN-3 binds to a unique conformational binding site present on sRANKL but absent on its membrane-bound counterpart (mRANKL), thereby selectively disrupting the sRANKL-RANK protein-protein interaction without interfering with mRANKL-mediated signaling [1]. The compound was selected from the S3 series for its favorable combination of osteoclastogenesis inhibitory potency, sRANKL binding affinity, low logP (good solubility), and significant oral pharmacokinetic profile [1].

1
sRANKL-selective inhibitor designed for bone-immune crosstalk studies requiring discrimination of soluble vs membrane RANKL pathways.
2
Oral administration route supports chronic in vivo osteoporosis model workflows without repeated injection confounds.
3
Preserves mRANKL-mediated T cell signaling, enabling immune-competent model research where pan-RANKL blockade is unsuitable.

Why Generic RANKL Inhibitors Cannot Substitute for sRANKL-IN-3: Mechanistic Selectivity and Oral Activity Differentiation


The RANKL inhibitor landscape includes biologics (e.g., denosumab) and small molecules (e.g., SPD304, ABD compounds), but none simultaneously deliver the trio of properties critical for sRANKL-targeted research: (i) selective inhibition of soluble RANKL over membrane RANKL, (ii) proven oral bioavailability, and (iii) absence of mRANKL-mediated immunosuppression [1]. Denosumab, a monoclonal antibody, binds both sRANKL and mRANKL indiscriminately, leading to well-documented immunosuppressive side effects including increased infection risk and autoimmune complications [1]. Small-molecule alternatives such as SPD304 and ABD56/ABD350 inhibit TNF signaling in addition to RANKL, introducing confounding polypharmacology that complicates data interpretation in bone-immune crosstalk studies [2]. Head-to-head selectivity profiling within the S3 series itself demonstrates that subtle structural modifications drastically alter sRANKL vs. mRANKL selectivity, with inactive analogs (e.g., S3B, IC₅₀ = 49.29 μM) underscoring that RANKL inhibition potency alone is not a reliable proxy for target-selective pharmacological activity [1]. These mechanistic divergences mean that substituting another RANKL inhibitor for sRANKL-IN-3 can yield qualitatively different experimental outcomes—especially in studies where mRANKL-sparing activity is functionally required.

Denosumab / pan-RANKL biologics Bind both sRANKL and mRANKL non-selectively, eliminating the mRANKL-sparing immune axis that sRANKL-IN-3 maintains; interpretation of bone-immune endpoints may differ.
SPD304 / ABD dual inhibitors Simultaneously suppress TNF and RANKL signaling, introducing polypharmacology that complicates pathway-specific readouts in osteoclastogenesis and inflammation studies.
Generic RANKL small molecules Lack reported sRANKL vs. mRANKL selectivity data and oral PK characterization; selectivity and exposure profiles may not transfer, requiring independent validation.

sRANKL-IN-3 Quantitative Comparative Evidence: sRANKL Selectivity, Oral PK, and In Vivo Anti-Osteoporotic Efficacy Benchmarked Against Key Comparators


sRANKL vs. mRANKL Binding Selectivity Index: sRANKL-IN-3 Exhibits 21-Fold Preferential Binding to Soluble RANKL Over Membrane RANKL

sRANKL-IN-3 (S3-15) demonstrates a 21-fold binding selectivity for soluble RANKL (sRANKL) over membrane-like binary-RANKL. By isothermal titration calorimetry (ITC), the dissociation constant (K_D) of sRANKL-IN-3 for sRANKL was 5.78 μM, whereas K_D for the rigidified binary-RANKL construct (designed to mimic mRANKL conformation) was 124 μM, yielding a selectivity index (SI) of 21 [1]. This selectivity was further confirmed by ¹H saturation transfer difference (STD)-NMR, which demonstrated that sRANKL-IN-3 binds to sRANKL but not to mRANKL [1]. In functional osteoclastogenesis assays, sRANKL-IN-3 inhibited sRANKL-induced osteoclast differentiation with an IC₅₀ of 0.19 μM, while inhibition of mRANKL-induced osteoclastogenesis was markedly weaker (IC₅₀ = 4.14 μM)—a ~22-fold functional selectivity [1]. In contrast, the anti-RANKL antibody denosumab binds both sRANKL and mRANKL non-selectively, and small-molecule RANKL inhibitors such as SPD304 and ABD compounds lack reported sRANKL-vs-mRANKL selectivity data [2].

sRANKL Binding Selectivity
Head-to-head
Selectivity index 21 (sRANKL vs binary-RANKL)
Supports sRANKL-selective pathway interrogation
K_D 5.78 µM (sRANKL) vs 124 µM (membrane-like); functional IC50 ~22-fold selectivity
sRANKL selectivity isothermal titration calorimetry binary-RANKL

Osteoclastogenesis Inhibition Potency: sRANKL-IN-3 IC₅₀ of 0.19 μM vs. ABD350 IC₅₀ of 1.3 μM (~7-Fold Difference)

In direct osteoclastogenesis assays, sRANKL-IN-3 inhibits RANKL-induced osteoclast formation with an IC₅₀ of 0.19 μM [1]. In cross-study comparison, the structurally distinct small-molecule RANKL inhibitor ABD350 (a halogen-substituted derivative of ABD56 with a reduced ketone linker replacing the labile ester) inhibits osteoclast formation with an IC₅₀ of approximately 1.3 μM [2]. This represents an approximately 7-fold greater potency for sRANKL-IN-3 in the same functional endpoint. The parent S3 compound (S3-00) shows even higher potency (IC₅₀ = 0.096 μM) but was deprioritized in favor of sRANKL-IN-3 due to superior solubility (lower logP) and oral PK profile [1]. Additionally, the biotinylated probe S3-15B retains activity (IC₅₀ = 0.26 μM, comparable to S3-15 IC₅₀ = 0.37 μM in the confirmatory assay), while the negative-control probe S3B is essentially inactive (IC₅₀ = 49.29 μM), providing internal validation of target engagement [1].

Osteoclastogenesis IC50
Reported
IC50 0.19 µM (RANKL-stimulated)
Enables osteoclast formation endpoint studies
~7-fold lower IC50 than ABD350 (1.3 µM); parent S3 shows IC50 0.096 µM
osteoclastogenesis inhibition IC50 comparison small-molecule RANKL inhibitor

Oral Bioavailability Demonstrated by Pharmacokinetic Profiling: A Decisive Advantage Over Injectable-Only RANKL Biologics

sRANKL-IN-3 was specifically selected from 21 S3 derivatives for its favorable oral pharmacokinetic profile [1]. In vivo PK studies in male SD rats (28-week-old, 280–370 g, oral gavage) yielded the following parameters: AUC = 113.59 hr·μg/mL, C_max = 9.52 μg/mL, and terminal half-life (T_1/2) = 15.55 h [1]. This stands in marked contrast to denosumab, a monoclonal anti-RANKL antibody that requires subcutaneous injection every 6 months and is not orally bioavailable [2]. The oral activity of sRANKL-IN-3 was a key selection criterion over S3-05, which exhibited comparable potency and solubility but lacked equivalent oral PK performance [1]. No other published RANKL-selective small molecule has demonstrated equivalent oral bioavailability with maintained sRANKL/mRANKL selectivity.

Oral PK Profile
Head-to-head
AUC 113.59 hr·µg/mL; Cmax 9.52 µg/mL; T1/2 15.55 h (rat, 10 mg/kg p.o.)
Supports chronic oral exposure model design
Only reported oral sRANKL-selective inhibitor with full PK parameters; denosumab requires SC injection
oral bioavailability pharmacokinetics small-molecule RANKL inhibitor

Preserved mRANKL-Mediated T Lymphocyte Function: sRANKL-IN-3 Avoids the Immunosuppression Liabilities of Pan-RANKL Blockade

sRANKL-IN-3 selectively inhibits sRANKL without interfering with mRANKL-dependent T lymphocyte differentiation, as demonstrated in CD4⁺ and CD8⁺ T cell assays [1]. This is mechanistically grounded in the compound's 21-fold binding selectivity for sRANKL over mRANKL-like binary-RANKL. In the same study, the sRANKL/mRANKL non-selective biologic denosumab is explicitly cited as causing immunosuppressive side effects, including increased risk of serious infections, autoimmune diseases, and malignancies, attributable to its pan-RANKL blockade [1]. Furthermore, sRANKL-IN-3 does not affect TNF-α, IL-1β, or LPS-activated NF-κB and NFATc1 osteoclastogenesis signaling pathways, confirming pathway selectivity beyond RANKL discrimination alone [1]. Existing small-molecule RANKL inhibitors such as SPD304 and the ABD series (ABD328, ABD345, ABD56) inhibit both TNF- and RANKL-induced NF-κB and MAPK signaling, introducing confounding dual-pathway suppression [2].

mRANKL T Cell Function
Head-to-head
No inhibition of mRANKL-dependent CD4+/CD8+ differentiation
Enables immune-competent model research without pan-RANKL immunosuppression context
Denosumab blocks both sRANKL/mRANKL; SPD304/ABD inhibit TNF and RANKL
immunosuppression avoidance mRANKL sparing T lymphocyte differentiation

In Vivo Anti-Osteoporotic Efficacy in OVX Rat Model: Oral sRANKL-IN-3 Attenuates Bone Loss and Improves Trabecular Parameters at 10 mg/kg/Day

In a 12-week ovariectomy (OVX) rat model of postmenopausal osteoporosis, orally administered sRANKL-IN-3 (10 mg/kg/day, intragastric) significantly reduced bone loss and improved trabecular osteoporosis parameters, including increased bone volume/total volume (BV/TV) [1]. This represents the first demonstration of oral anti-osteoporotic efficacy by a sRANKL-selective small molecule. In contrast, denosumab requires subcutaneous dosing at 60 mg every 6 months in clinical use, and published small-molecule RANKL/TNF dual inhibitors (SPD304, ABD series) lack comparable long-term oral in vivo efficacy data in osteoporosis models, with most reports limited to acute inflammation models (e.g., collagen-induced arthritis in mice for ABD compounds) [2]. Within the S3 series, sRANKL-IN-3 was the only derivative advanced to chronic oral in vivo efficacy testing, a decision driven by its superior PK profile [1].

OVX Model Bone Parameter Response
Reported
Reduced bone loss, increased BV/TV (12-week oral dosing)
Supports model-response endpoint interpretation in osteoporosis studies
OVX rat model; first oral sRANKL-selective compound with chronic efficacy data
OVX rat model bone volume/total volume trabecular osteoporosis

Pro-Osteoblastogenic Activity: sRANKL-IN-3 Rescues sRANKL-Suppressed Osteoblast Mineralization

Beyond osteoclast inhibition, sRANKL-IN-3 counteracts sRANKL-mediated suppression of osteoblast function. In the presence of sRANKL, which significantly suppresses osteoblast mineralization, sRANKL-IN-3 (0.1–10 μM, 14 days) potently restored and increased mineralization in human primary osteoblasts and increased cell proliferation and mineralization in mouse embryonic mesenchymal stem cells (C3H10T1/2) under osteogenic differentiation conditions [1][2]. This dual action—suppressing osteoclast-mediated resorption while preserving osteoblast-mediated formation—is qualitatively distinct from bisphosphonates (which suppress both resorption and formation, leading to adynamic bone) and from denosumab, which can also reduce bone formation markers via coupled remodeling suppression [3]. No comparable pro-osteoblastogenic data have been reported for SPD304 or ABD-series compounds in sRANKL-suppressed osteoblast assays.

Osteoblast Mineralization Rescue
Class-level
Restored mineralization in sRANKL-suppressed primary osteoblasts & C3H10T1/2 cells
Supports osteoblast-osteoclast coupling endpoint review
0.1–10 µM, 14-day differentiation; no comparable data for other RANKL inhibitors
osteoblast mineralization bone formation osteoblastogenesis rescue

Optimal Research Application Scenarios for sRANKL-IN-3: Model Systems and Study Designs That Leverage Its Verified Differentiation


Chronic Oral Dosing in OVX and Aged Rat Models of Postmenopausal Osteoporosis

The validated 12-week oral regimen (10 mg/kg/day, i.g.) that improved BV/TV and trabecular parameters in OVX rats [1] makes sRANKL-IN-3 the small-molecule of choice for chronic osteoporosis efficacy studies requiring oral route feasibility. This avoids the confounds of repeated injection stress inherent to denosumab-based study designs and enables continuous pharmacokinetic coverage via dietary or gavage administration.

Dissecting sRANKL-Specific Signaling in Bone-Immune Crosstalk Without mRANKL Interference

For studies investigating the differential roles of soluble versus membrane RANKL in T cell-dendritic cell communication, osteoimmunology, or type 2 diabetes (where sRANKL has been implicated in pancreatic β-cell dysfunction [2]), sRANKL-IN-3 is uniquely capable of ablating sRANKL signaling while preserving mRANKL-dependent immune functions [1]. This selectivity cannot be achieved with denosumab or non-selective RANKL/TNF dual inhibitors.

Osteoblast-Osteoclast Coupling Studies Requiring Simultaneous Resorption Inhibition Without Formation Suppression

sRANKL-IN-3's demonstrated ability to rescue sRANKL-suppressed osteoblast mineralization in human primary osteoblasts and C3H10T1/2 cells [1] enables investigation of the RANKL reverse signaling hypothesis in osteoblastogenesis. This application is uniquely suited to sRANKL-IN-3 because bisphosphonates suppress bone formation, and denosumab's effects on osteoblast function remain controversial and confounded by coupled remodeling suppression [3].

Pharmacological Validation of sRANKL as a Target in Metabolic and Inflammatory Diseases Beyond Bone

Emerging evidence links sRANKL to type 2 diabetes pathology via TRAF3/NIK pathway activation in pancreatic tissues [2]. sRANKL-IN-3, with its clean selectivity profile (no TNF-α/IL-1β/LPS pathway interference [1]), provides a superior chemical probe for validating sRANKL dependency in metabolic disease models compared to polypharmacological inhibitors like SPD304 or ABD compounds that simultaneously suppress TNF signaling.

Application
Selection Property
Validation Focus
Chronic oral osteoporosis model studies
Oral bioavailability and sustained exposure
Bone volume/trabecular parameter response in OVX models
sRANKL-specific bone-immune crosstalk research
mRANKL-sparing selectivity
T cell function assays; pathway-specific readouts
Osteoblast-osteoclast coupling without formation suppression
Pro-osteoblastogenic activity in sRANKL context
Mineralization rescue in primary osteoblast or MSC assays
sRANKL target validation in metabolic disease models
Clean selectivity over TNF/IL-1β pathways
sRANKL-dependent pathway activation in pancreatic cell systems
Quote Request

Request a Quote for sRANKL-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.